molecular formula C10H12BrNO2S B1294140 1-((2-Bromophenyl)sulfonyl)pyrrolidine CAS No. 929000-58-8

1-((2-Bromophenyl)sulfonyl)pyrrolidine

Cat. No.: B1294140
CAS No.: 929000-58-8
M. Wt: 290.18 g/mol
InChI Key: CPLBBXUUEOJCKL-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12BrNO2S. It is a solid substance that is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique chemical structure, which includes a bromophenyl group attached to a sulfonyl-pyrrolidine moiety .

Preparation Methods

The synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine typically involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-((2-Bromophenyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to form sulfide derivatives.

Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions with the target, while the sulfonyl-pyrrolidine moiety can interact with other parts of the target molecule. These interactions can lead to inhibition of the target’s activity, which is useful in the study of enzyme function and in drug discovery .

Properties

IUPAC Name

1-(2-bromophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLBBXUUEOJCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649727
Record name 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-58-8
Record name 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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